DL-Valine-1-13C
Overview
Description
DL-Valine-1-13C is a stable isotope-labeled compound of valine, an essential amino acid. The “1-13C” denotes that the carbon at the first position in the valine molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Valine-1-13C can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common approach involves the incorporation of carbon-13 labeled precursors into the valine synthesis pathway. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotope without altering the chemical structure of valine.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified microorganisms that can incorporate carbon-13 into the valine structure. The fermentation process is optimized for yield and purity, followed by purification steps to isolate the labeled valine.
Chemical Reactions Analysis
Types of Reactions: DL-Valine-1-13C undergoes various chemical reactions typical of amino acids, including:
Oxidation: In the presence of oxidizing agents, valine can be converted to its corresponding keto acid.
Reduction: Reduction reactions can convert the keto acid back to valine.
Substitution: Amino group substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, often involving catalysts and specific solvents.
Major Products:
Oxidation: Produces keto acids.
Reduction: Regenerates valine from keto acids.
Substitution: Produces various substituted valine derivatives.
Scientific Research Applications
DL-Valine-1-13C is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in metabolic research to study disorders related to amino acid metabolism.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of DL-Valine-1-13C involves its incorporation into metabolic pathways where valine is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of valine within biological systems. This helps in understanding the molecular targets and pathways involved in valine metabolism.
Comparison with Similar Compounds
- L-Valine-1-13C
- DL-Valine-2-13C
- L-Isoleucine-1-13C
- L-Leucine-1-13C
Comparison: DL-Valine-1-13C is unique due to its specific isotopic labeling at the first carbon position, which makes it particularly useful for certain types of metabolic studies. Compared to other labeled valine compounds, it provides distinct advantages in tracing specific metabolic pathways and understanding the role of the first carbon in biochemical reactions.
Properties
IUPAC Name |
2-amino-3-methyl(113C)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436827 | |
Record name | DL-Valine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152840-81-8 | |
Record name | DL-Valine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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